Fosamine

Description

Properties

CAS No. |

59682-52-9 |

|---|---|

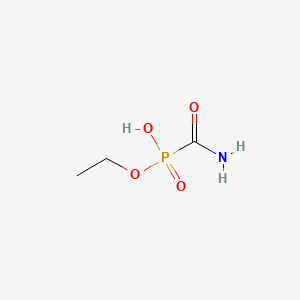

Molecular Formula |

C3H8NO4P |

Molecular Weight |

153.07 g/mol |

IUPAC Name |

carbamoyl(ethoxy)phosphinic acid |

InChI |

InChI=1S/C3H8NO4P/c1-2-8-9(6,7)3(4)5/h2H2,1H3,(H2,4,5)(H,6,7) |

InChI Key |

UCHDFLNGIZUADY-UHFFFAOYSA-N |

SMILES |

CCOP(=O)(C(=O)N)O |

Canonical SMILES |

CCOP(=O)(C(=O)N)O |

Color/Form |

COLORLESS CRYSTALLINE SOLID WHITE CRYSTALLINE SOLID |

density |

1.33 |

melting_point |

175 °C |

Other CAS No. |

59682-52-9 25954-13-6 |

Related CAS |

25954-13-6 (mono-ammonium salt) |

shelf_life |

AQUEOUS FORMULATIONS AND DILUTED SPRAYS ARE STABLE, BUT IT DECOMP IN ACID MEDIA IN DILUTE SOLN (5 MG/L) ... . Stable in neutral and alkaline media. |

solubility |

@ 25 °C: 1.79 KG/KG WATER, 300 MG/KG ACETONE, 400 MG/KG BENZENE, 12 G/KG ETHANOL, 1.4 G/KG DIMETHYLFORMAMIDE, 158 G/KG METHANOL, 200 MG/KG HEXANE SLIGHTLY SOL IN MOST COMMON ORGANIC SOLVENTS 0.04 g/kg chloroform at 25 °C |

Synonyms |

ammonium ethyl carbamoylphosphonate DPX-1108 DuPont Krenite Brush Control Agent fosamine fosamine ammonium fosamine monoammonium salt fosamine monolithium salt fosamine monosodium salt fosamine zinc (2:1) salt fosamine-ammonium |

vapor_pressure |

0.53 mPa @ 25 °C |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Mechanism of Fosamine Ammonium in Woody Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 13, 2025

Abstract

Fosamine ammonium, an organophosphate herbicide, is utilized for the control of woody plants in non-crop areas. Its primary mode of action is characterized by the inhibition of bud development, effectively acting as a "dormancy enforcer"[1]. Deciduous species treated in the late summer or early fall fail to leaf out in the following spring[1][2]. While its herbicidal properties are well-documented, the precise molecular and biochemical mechanisms underpinning its action remain largely unelucidated. This technical guide synthesizes the current understanding of this compound ammonium's mechanism of action in woody plants, presenting available data, outlining plausible physiological effects, and providing conceptual frameworks for future research. The information presented is intended to provide a comprehensive overview for researchers and professionals engaged in herbicide science and plant biology.

Physicochemical Properties and Formulations

This compound ammonium is the ammonium salt of ethyl hydrogen (aminocarbonyl) phosphonate. It is formulated as a water-soluble liquid and is applied as a foliar spray[3]. Its high water solubility facilitates absorption by the plant tissues.

| Property | Value | Reference |

| Chemical Formula | C3H11N2O4P | [4] |

| CAS Registry Number | 25954-13-6 | [4] |

| Water Solubility | 1,790,000 ppm | [1] |

| Average Soil Half-life | 8 days | [1] |

Absorption, Translocation, and Metabolism

This compound ammonium is absorbed by the foliage, stems, and buds of woody plants[2]. It exhibits some systemic activity, allowing it to move within the plant to its sites of action. However, the extent of translocation may vary between susceptible and tolerant species[1]. Once absorbed, the ammonium salt is hydrolyzed to the parent acid, which is then metabolized to carbamoylphosphonic acid (CPA)[1][4].

Experimental Protocol: Radiolabeling for Absorption and Translocation Studies

A common method to study the absorption and translocation of herbicides like this compound ammonium involves radiolabeling.

-

Preparation of Radiolabeled Herbicide: Synthesize or procure ¹⁴C-labeled this compound ammonium.

-

Plant Material: Utilize a target woody plant species, such as blackberry (Rubus spp.) or oak (Quercus spp.), grown under controlled greenhouse conditions.

-

Application: Apply a precise amount of the ¹⁴C-labeled this compound ammonium solution to a specific leaf or stem section of the test plants.

-

Time Course: Harvest plants at various time points post-application (e.g., 6, 24, 48, and 72 hours).

-

Sample Processing: Section the harvested plants into different parts (e.g., treated leaf, other leaves, stem, roots).

-

Quantification: Combust the plant sections to convert ¹⁴C to ¹⁴CO₂, which is then trapped and quantified using liquid scintillation counting.

-

Autoradiography: Press whole plants against X-ray film to visualize the distribution of the radiolabeled herbicide.

Proposed Mechanisms of Action and Physiological Effects

The exact molecular target of this compound ammonium has not been definitively identified. However, several physiological effects have been observed, suggesting multiple points of interference with plant growth and development.

Inhibition of Bud Development and Mitosis

The most prominent effect of this compound ammonium is the inhibition of bud break in the spring following a late-season application[1][2]. This suggests an interference with the hormonal and metabolic processes that regulate dormancy and the transition to active growth. There is evidence that this compound ammonium inhibits mitosis in susceptible plants, which would directly prevent the cell division necessary for new growth[1].

Disruption of Hormonal Balance: The Role of Auxin

This compound ammonium's effects may be linked to a disruption of auxin metabolism. At low concentrations, it has been suggested to inhibit peroxidase and indoleacetic acid (IAA) oxidase, leading to an accumulation of auxin and promoting growth. Conversely, at higher, herbicidal concentrations, it may promote the activity of these enzymes, leading to the degradation of auxin and subsequent growth inhibition[5]. This dual effect highlights the complexity of its dose-dependent action.

Inhibition of Photosynthesis

At higher concentrations, this compound ammonium may act as an inhibitor of photosynthetic phosphorylation[5]. This would disrupt the production of ATP and NADPH, the energy and reducing power essential for carbon fixation and other metabolic processes, ultimately leading to cell death.

Quantitative Data on Herbicidal Efficacy

| Target Species | Mortality Rate | Application Details | Reference |

| Common Buckthorn (Rhamnus cathartica) | 95% | Foliar spray in a forest understory setting. | [6] |

Visualizing the Proposed Mechanisms

The following diagrams illustrate the conceptual understanding of this compound ammonium's mechanism of action and a typical experimental workflow.

Caption: Proposed mechanism of action for this compound ammonium in woody plants.

Caption: A generalized experimental workflow for studying this compound ammonium's effects.

Conclusion and Future Research Directions

The mechanism of action of this compound ammonium in woody plants is complex and not yet fully understood. While its role as a "dormancy enforcer" that inhibits bud development is established, the specific molecular targets and signaling pathways remain to be elucidated. Future research should focus on:

-

Identifying the molecular target(s): Utilizing techniques such as affinity chromatography with labeled this compound ammonium to isolate and identify binding proteins.

-

Transcriptomic and proteomic analyses: Investigating changes in gene and protein expression in response to this compound ammonium treatment to identify affected pathways.

-

Detailed hormonal profiling: Quantifying changes in various plant hormones, not just auxin, to understand the broader impact on hormonal homeostasis.

-

Generating comprehensive dose-response data: Establishing ED₅₀ values for a wider range of woody plant species to better predict efficacy and selectivity.

A deeper understanding of the molecular mechanisms of this compound ammonium will not only enhance its effective use in vegetation management but also contribute to the broader knowledge of plant growth regulation and dormancy.

References

- 1. invasive.org [invasive.org]

- 2. mass.gov [mass.gov]

- 3. wsdot.wa.gov [wsdot.wa.gov]

- 4. beyondpesticides.org [beyondpesticides.org]

- 5. This compound Ammonium Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]

- 6. experts.umn.edu [experts.umn.edu]

The Biochemical Enigma of Fosamine: An In-depth Technical Guide on its Role in Plant Growth Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosamine ammonium, a phosphonate herbicide, is utilized as a plant growth regulator, primarily for controlling woody plants in non-crop areas. Its mode of action is characterized by the inhibition of bud development, leading to a failure of refoliation in the spring following a late summer or fall application. Despite its commercial use, the precise biochemical mechanism underlying this compound's effects on plant growth remains largely unelucidated. This technical guide synthesizes the current understanding of this compound's biochemical and physiological impacts, details its known effects on plant morphology, and provides generalized experimental protocols for further investigation. While quantitative data on its direct biochemical interactions are scarce, this guide presents available data on its physiological effects and outlines potential avenues for future research into its molecular targets and signaling pathways.

Introduction

This compound ammonium [ethyl hydrogen (aminocarbonyl) phosphonate] is an organophosphate compound used as a post-emergent, selective herbicide and plant growth regulator.[1] It is particularly effective against a wide range of woody and broadleaf plants.[2] Applied to foliage, it is absorbed and translocated within the plant, with its primary visible effect being the suppression of bud growth in the season following application.[3][4] This unique "dormancy enforcing" characteristic distinguishes it from many other herbicides that cause rapid "brown out" of treated vegetation.[3] However, the specific biochemical pathways disrupted by this compound that lead to this phenotype are not well understood.[3] This guide aims to provide a comprehensive overview of the known biochemical and physiological effects of this compound, present available quantitative data, and suggest experimental approaches to further investigate its mechanism of action.

Physicochemical Properties and Translocation

This compound ammonium is highly soluble in water, a property that influences its absorption and translocation within the plant.[3] It is primarily absorbed through the foliage and, to a lesser extent, by axillary buds and stems.[5] Once absorbed, it is translocated throughout the plant.[5] In plants, the ammonium salt is rapidly hydrolyzed to the parent acid, which is then more slowly degraded to its primary metabolite, carbamoylphosphonic acid (CPA).[3]

Biochemical Effects and Mode of Action

The definitive biochemical mode of action of this compound ammonium remains an area of active investigation. It is broadly classified as an enzyme inhibitor, though the specific enzyme target has not been conclusively identified.[3]

Inhibition of Bud Development

The most prominent physiological effect of this compound is the inhibition of bud formation and development.[6] When applied in late summer or early fall, treated deciduous plants fail to produce new leaves and shoots the following spring.[3][7] This suggests interference with critical metabolic or signaling processes required for breaking dormancy and initiating new growth.

Hypothesis: Inhibition of Mitosis

There is some evidence to suggest that this compound may act by inhibiting mitosis.[3] Disruption of cell division in the meristematic tissues of the buds would prevent the formation of new leaves and stems. This hypothesis is supported by the observed stunting of growth and lack of new biomass production. However, direct evidence demonstrating this compound's interaction with the mitotic apparatus or key cell cycle regulatory proteins is currently lacking.

Comparison with Other Organophosphate Herbicides

While the specific target of this compound is unknown, it is useful to consider the mechanisms of other organophosphate herbicides. For instance, glufosinate-ammonium, another organophosphate herbicide, inhibits glutamine synthetase, a key enzyme in nitrogen assimilation.[4][5] This leads to a rapid accumulation of toxic ammonia and the disruption of amino acid biosynthesis. While there is no direct evidence to suggest that this compound inhibits glutamine synthetase, the structural similarity warrants investigation into its effects on amino acid metabolism.

Quantitative Data on this compound's Effects

Quantitative data on the specific biochemical effects of this compound are limited in the publicly available scientific literature. However, data from regulatory agencies provide some insight into its physiological impact on various plant species.

Table 1: Effects of this compound Ammonium on Seedling Emergence and Vegetative Vigor

| Plant Species | Test Type | Endpoint | Value (lb ai/acre) |

| Onion (Monocot) | Seedling Emergence | IC25 (Shoot Height) | 0.04 |

| Oilseed Rape (Dicot) | Seedling Emergence | IC25 (Shoot Height) | 0.04 |

| Corn (Monocot) | Vegetative Vigor | IC25 (Shoot Height) | 0.02 |

| Soybean (Dicot) | Vegetative Vigor | IC25 (Shoot Height) | 0.03 |

Source: U.S. Environmental Protection Agency (EPA), MRID 42647601.[8] IC25 represents the concentration at which a 25% inhibition of the measured parameter is observed.

Experimental Protocols

Due to the unknown mechanism of action of this compound, specific experimental protocols for its biochemical analysis are not well-established. However, generalized protocols for herbicide mode of action studies can be adapted for investigating this compound.

General Plant Growth Bioassay

A whole-plant bioassay is fundamental to assessing the physiological effects of this compound.

-

Plant Culture: Grow target woody plant species (e.g., maple, oak) from seeds or cuttings in a controlled greenhouse environment.

-

Herbicide Application: Apply a range of concentrations of this compound ammonium solution to the foliage of plants at the appropriate growth stage (e.g., late summer for deciduous species). Include a control group treated with a blank formulation.

-

Data Collection: Over a period of several months, and particularly in the following spring, monitor and quantify parameters such as:

-

Bud break (percentage of buds that produce new growth)

-

Shoot elongation

-

Leaf development and morphology

-

Overall plant biomass

-

-

Statistical Analysis: Analyze the data to determine dose-response relationships and calculate endpoints such as the EC50 (effective concentration for 50% inhibition).

Mitotic Index Assay

To investigate the hypothesis of mitotic inhibition, a mitotic index assay can be performed on the meristematic tissues of treated plants.

-

Tissue Collection: Collect apical buds from both this compound-treated and control plants at various time points after treatment.

-

Fixation and Staining: Fix the bud tissues in a suitable fixative (e.g., FAA: formaldehyde, acetic acid, ethanol). Prepare microscope slides by squashing the meristematic tissue and staining with a DNA-specific stain (e.g., acetocarmine or DAPI).

-

Microscopy and Analysis: Observe the slides under a microscope and count the number of cells in different stages of mitosis (prophase, metaphase, anaphase, telophase) and in interphase.

-

Calculation: Calculate the mitotic index as: (Number of cells in mitosis / Total number of cells) x 100. Compare the mitotic indices of treated and control groups.

Enzyme Inhibition Assays

While the specific target enzyme is unknown, a panel of enzyme assays targeting key metabolic pathways could be employed as a screening approach.

-

Enzyme Extraction: Extract crude or purified enzymes from this compound-treated and control plant tissues.

-

Enzyme Activity Measurement: Conduct in vitro assays for enzymes involved in:

-

Amino Acid Biosynthesis: e.g., acetolactate synthase (ALS), glutamine synthetase (GS).

-

Photosynthesis: e.g., key enzymes of the Calvin cycle.

-

Cell Wall Biosynthesis.

-

-

Kinetic Analysis: If inhibition is observed, perform kinetic studies to determine the nature of the inhibition (e.g., competitive, non-competitive).

Visualizations

Proposed Physiological Mode of Action of this compound

Caption: Proposed physiological cascade of this compound's effects on plant growth.

Hypothetical Signaling Pathway Disrupted by this compound

Caption: A hypothetical signaling pathway for this compound-induced growth inhibition.

Generalized Experimental Workflow for Herbicide Mode of Action Study

Caption: A generalized workflow for elucidating a herbicide's mode of action.

Conclusion and Future Directions

This compound ammonium remains a valuable tool for woody plant management, yet its biochemical mechanism of action is a significant knowledge gap. The primary effect of inhibiting bud development points towards interference with fundamental processes like cell division and hormonal signaling that govern dormancy and growth. The lack of a defined molecular target hinders the development of more targeted applications and a deeper understanding of its environmental interactions.

Future research should prioritize the identification of this compound's direct molecular target(s). A combination of affinity chromatography, proteomics, and genetic screening of resistant mutants could prove fruitful. Furthermore, detailed transcriptomic and metabolomic analyses of this compound-treated plants would provide a broader view of the perturbed biochemical pathways, offering clues to its primary site of action. Elucidating the precise mechanism of this compound will not only enhance our understanding of this particular plant growth regulator but also contribute to the broader knowledge of plant physiology and the development of novel herbicides.

References

- 1. Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies | Weed Science | Cambridge Core [cambridge.org]

- 2. wsdot.wa.gov [wsdot.wa.gov]

- 3. invasive.org [invasive.org]

- 4. Glufosinate-ammonium: a review of the current state of knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound (Ref: DPX 1108) [sitem.herts.ac.uk]

- 8. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Environmental Fate and Toxicology of Fosamine Herbicide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosamine, an organophosphate herbicide, is primarily used for the control of woody plants and brush in non-crop areas. Its ammonium salt is the active ingredient in commercial formulations like Krenite®. Understanding the environmental fate and toxicological profile of this compound is crucial for assessing its ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound's behavior in the environment and its effects on various organisms.

Physicochemical Properties

The environmental behavior of a herbicide is significantly influenced by its physicochemical properties. This compound is characterized by its high water solubility, which suggests a potential for mobility in the environment. However, its interaction with soil components plays a critical role in its actual environmental distribution.

| Property | Value | Reference |

| Chemical Formula | C₃H₁₁N₂O₄P | [1] |

| Molar Mass | 170.1 g/mol | [1] |

| Water Solubility | 1,790,000 ppm (Highly Soluble) | [2] |

| Vapor Pressure | 4 x 10⁻⁶ mm Hg @ 25°C (Non-volatile) | [2] |

| Adsorption Potential | Medium-High | [2] |

| Primary Degradation Mechanism | Microbial Metabolism | [2] |

Environmental Fate

The environmental fate of this compound encompasses its degradation, mobility, and persistence in various environmental compartments, including soil and water.

Degradation

This compound is primarily degraded by microbial activity in soil and aquatic sediments.[2] The rate of degradation is influenced by environmental factors such as temperature, moisture, and organic matter content, with conditions favorable to microbial life accelerating the process.[2] Abiotic degradation processes like hydrolysis and photolysis play a minor role in the breakdown of this compound.[2] Hydrolysis is more significant in acidic conditions (pH < 5).[2] The major degradation product of this compound is carbamoylphosphonic acid (CPA), which is also subject to further microbial degradation.[2][3]

Soil Half-Life: The average half-life of this compound in soil is relatively short, typically ranging from one to two weeks.[1][2] This rapid degradation limits its persistence in the terrestrial environment.

Soil Mobility and Leaching

Despite its high water solubility, this compound exhibits low mobility in most soil types.[4] This is attributed to its tendency to adsorb to soil particles.[2][4] Studies have shown that the majority of this compound residues remain in the upper soil layers with minimal downward movement, reducing the potential for groundwater contamination.[4]

Fate in Water

In aquatic environments, this compound is stable in the water column but is readily degraded by microbial activity in the sediment.[2] Its high water solubility means that if it enters a water body, it will likely remain dissolved rather than partitioning to sediments. However, the microbial degradation in the sediment acts as a significant sink for the herbicide.[2]

Toxicology

The toxicological profile of this compound has been evaluated in a range of organisms, from microbes to mammals. Overall, it exhibits low acute toxicity to most non-target species.

Mammalian Toxicology

This compound has a low acute oral and dermal toxicity in mammals.[1] Ingestion of high doses may lead to non-specific symptoms like nausea and weakness.[2] It is not considered to be carcinogenic, and studies have not shown evidence of significant reproductive or developmental toxicity.[1][5] this compound is rapidly excreted from the body, primarily in the feces, with a smaller amount in the urine, and it does not bioaccumulate in mammals.[1]

| Endpoint | Species | Value | Reference |

| Acute Oral LD₅₀ | Rat | >5,000 - 24,400 mg/kg | [1] |

| Acute Dermal LD₅₀ | Rabbit | >1,683 mg/kg | [2] |

| 90-Day Oral NOEL | Rat | 1,000 ppm | [4] |

Aquatic Toxicology

This compound demonstrates low toxicity to fish and aquatic invertebrates.[2]

| Endpoint | Species | Value | Reference |

| 96-hour LC₅₀ | Rainbow Trout | >1,000 mg/L | [2] |

| 96-hour LC₅₀ | Bluegill Sunfish | 670 mg/L | [2] |

| 48-hour EC₅₀ | Daphnia magna | >1,000 mg/L | [5] |

Avian Toxicology

The acute toxicity of this compound to birds is also low.

| Endpoint | Species | Value | Reference |

| Acute Oral LD₅₀ | Bobwhite Quail | >10,000 mg/kg | [1] |

| Acute Oral LD₅₀ | Mallard Duck | >10,000 mg/kg | [1] |

Non-Target Plants and Microorganisms

While effective against target woody plants, this compound can cause damage to some non-target herbaceous plants.[2] Studies on soil microorganisms have shown that at typical application rates, this compound does not significantly alter bacterial or fungal populations.[2]

Mode of Action and Signaling Pathways

The precise mode of action of this compound is not fully understood.[2] It is known to be a plant growth regulator that appears to prevent dormant tissues from resuming growth.[2] There is some evidence to suggest that it may inhibit mitosis in susceptible plants.[2][6]

As an organophosphate, its toxicological effects in animals are often associated with the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. However, studies on other organophosphate herbicides like glyphosate have shown them to be weak inhibitors of AChE.[7][8] Therefore, while AChE inhibition is a potential mechanism, the low toxicity of this compound suggests it is not a potent inhibitor.

Below is a generalized diagram illustrating the mechanism of acetylcholinesterase inhibition by organophosphates.

Experimental Protocols

The environmental fate and toxicology of this compound are evaluated using standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Soil Degradation Study (Adapted from OECD 307)

Objective: To determine the rate of aerobic degradation of this compound in soil.

Methodology:

-

Soil Selection: Use at least three different soil types with varying textures, organic carbon content, and pH.

-

Test Substance: Radiolabeled ([¹⁴C]) this compound is typically used to trace its degradation products.

-

Incubation: Treat soil samples with a known concentration of [¹⁴C]-fosamine. Incubate the samples in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity).

-

Sampling: Collect soil samples at predetermined intervals over a period of up to 120 days.

-

Analysis: Extract this compound and its degradation products from the soil samples. Analyze the extracts using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and/or Mass Spectrometry (MS) to identify and quantify the parent compound and its metabolites.

-

Data Analysis: Calculate the dissipation time for 50% (DT₅₀) and 90% (DT₉₀) of the applied this compound.

Aquatic Toxicity Test with Daphnia magna (Adapted from OECD 202)

Objective: To determine the acute immobilization effect of this compound on Daphnia magna.

Methodology:

-

Test Organisms: Use juvenile daphnids (<24 hours old) from a healthy culture.

-

Test Solutions: Prepare a series of this compound concentrations in a suitable aqueous medium. A control group with no this compound is also included.

-

Exposure: Expose groups of daphnids (e.g., 20 daphnids per concentration, divided into replicates) to the different test concentrations for 48 hours.

-

Observations: Record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

Data Analysis: Calculate the 48-hour EC₅₀ (the concentration that causes immobilization in 50% of the daphnids).

Mammalian Acute Oral Toxicity Study (Adapted from OECD 420: Fixed Dose Procedure)

Objective: To determine the acute oral toxicity of this compound in rodents.

Methodology:

-

Test Animals: Use a single sex of rats (usually females).

-

Dosing: Administer a single oral dose of this compound to the animals. The test starts with a sighting study to determine the appropriate starting dose, followed by a main study with a group of animals (e.g., 5) at the selected dose level.

-

Dose Levels: Fixed dose levels of 5, 50, 300, and 2000 mg/kg body weight are typically used.

-

Observations: Observe the animals for signs of toxicity and mortality for at least 14 days. Record body weight changes and any clinical signs of toxicity.

-

Necropsy: Conduct a gross necropsy on all animals at the end of the study.

-

Data Analysis: The outcome (e.g., no mortality, mortality at a certain dose) is used to classify the substance according to its acute oral toxicity. An LD₅₀ value is not the primary endpoint of this method.[9][10][11]

Experimental and Assessment Workflows

The evaluation of a herbicide's environmental fate and toxicological risk follows a structured workflow.

Conclusion

This compound is a herbicide with a generally favorable environmental and toxicological profile. Its rapid microbial degradation and low mobility in soil limit its potential to contaminate groundwater and persist in the environment. Furthermore, it exhibits low acute toxicity to a wide range of non-target organisms. While its precise mode of action requires further elucidation, its classification as an organophosphate suggests a potential for acetylcholinesterase inhibition, although its low toxicity indicates this is not a potent effect. The standardized testing protocols outlined in this guide are essential for the continued evaluation and safe management of this compound and other herbicides.

References

- 1. wsdot.wa.gov [wsdot.wa.gov]

- 2. invasive.org [invasive.org]

- 3. mdpi.com [mdpi.com]

- 4. mass.gov [mass.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 7. Environmental exposure to glyphosate does not inhibit human acetylcholinesterase and butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. researchgate.net [researchgate.net]

- 11. Determination of acute oral toxicity of glyphosate isopropylamine salt in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Microbial Degradation of Fosamine in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosamine, an organophosphonate herbicide, is utilized for the control of woody and herbaceous plants. Its environmental fate, particularly its degradation in soil, is a critical aspect of its ecological impact assessment. The primary mechanism for the dissipation of this compound from soil is microbial degradation. This technical guide provides an in-depth overview of the microbial degradation pathways of this compound in soil, including the key microorganisms, enzymes, and metabolic intermediates involved. It also presents quantitative data on its degradation kinetics and detailed experimental protocols for its study.

Core Concepts in this compound Degradation

This compound ammonium, the salt form commonly used, is readily metabolized by a diverse range of soil microorganisms. The rate of degradation is significantly influenced by soil conditions that favor microbial activity, such as temperature, moisture, and organic matter content[1]. The degradation process begins with the hydrolysis of this compound to its primary metabolite, carbamoylphosphonic acid (CPA). CPA is also susceptible to further microbial degradation[1].

The complete mineralization of this compound ultimately leads to the formation of carbon dioxide, ammonia, and phosphate, which can then be assimilated by soil biota. The cleavage of the stable carbon-phosphorus (C-P) bond within the this compound molecule is a key and often rate-limiting step in its degradation. This process is enzymatically mediated by specialized microbial enzymes.

Quantitative Degradation Data

The persistence of this compound in soil is typically characterized by its half-life (t½), the time required for 50% of the initial concentration to dissipate. The half-life of this compound can vary depending on soil type and environmental conditions.

| Soil Type | Half-life (t½) in days | Reference |

| Sandy Loam | 7 - 14 | [1] |

| Silt Loam | 7 - 14 | [1] |

| Clay Loam | 14 - 42 | [1] |

Note: The provided half-life values are approximate and can vary based on specific soil characteristics and environmental factors.

Microbial Degradation Pathways

The microbial degradation of this compound is a multi-step process involving several enzymatic reactions. While the complete pathway is an area of ongoing research, the initial steps are relatively well understood.

Step 1: Hydrolysis to Carbamoylphosphonic Acid (CPA)

The first step in the microbial degradation of this compound is the hydrolysis of the ethyl ester linkage, leading to the formation of carbamoylphosphonic acid (CPA). This reaction is catalyzed by hydrolase enzymes, which are common in soil microorganisms.

Step 2: Degradation of Carbamoylphosphonic Acid (CPA)

The subsequent degradation of CPA is less well-defined but is known to be microbially mediated. It is hypothesized to proceed through the cleavage of the C-P bond, a reaction catalyzed by enzymes such as C-P lyases or phosphonatases. This cleavage would release phosphate, which can be utilized by microorganisms as a nutrient source, and carbamic acid. Carbamic acid is unstable and readily decomposes to ammonia and carbon dioxide.

Key Microorganisms and Enzymes

While specific microbial species responsible for the complete degradation of this compound have not been definitively identified in all soil environments, members of the genera Pseudomonas and Aspergillus are known to possess the enzymatic machinery capable of degrading a wide range of organophosphonates[2][3][4][5][6].

-

Pseudomonas species: These bacteria are well-known for their metabolic versatility and their ability to degrade various xenobiotic compounds, including phosphonates. They often possess C-P lyase enzyme complexes that can cleave the carbon-phosphorus bond[3][5].

-

Aspergillus species: Certain fungi, such as Aspergillus niger, have been shown to utilize organophosphonates as a phosphorus source. They secrete extracellular enzymes, including phosphatases, that can hydrolyze these compounds[2][6].

The key enzymes involved in this compound degradation are believed to be:

-

Hydrolases: Responsible for the initial cleavage of the ester bond in this compound to form CPA.

-

Carbon-Phosphorus (C-P) Lyases: A complex of enzymes that catalyzes the cleavage of the C-P bond in phosphonates, a critical step for their complete mineralization.

-

Phosphonatases: Enzymes that can also hydrolyze the C-P bond in certain phosphonates.

Experimental Protocols

Soil Incubation Study for this compound Degradation Kinetics

This protocol outlines a laboratory-based soil incubation study to determine the degradation kinetics of this compound.

1. Soil Collection and Preparation:

-

Collect soil from the desired location, typically from the top 15 cm of the A horizon.

-

Air-dry the soil and sieve it through a 2-mm mesh to remove large debris and ensure homogeneity.

-

Characterize the soil for its physicochemical properties, including pH, organic matter content, texture (sand, silt, and clay content), and microbial biomass.

2. Experimental Setup:

-

Weigh a known amount of the prepared soil (e.g., 50 g on an oven-dry basis) into individual incubation vessels (e.g., glass jars with loose-fitting lids to allow for gas exchange).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water).

-

Fortify the soil samples with the this compound stock solution to achieve the desired initial concentration (e.g., 1 mg/kg soil). Ensure even distribution of the herbicide.

-

Prepare a set of control samples (soil without this compound) to monitor for background interferences.

-

Adjust the moisture content of the soil to a specific level, typically 50-60% of the water-holding capacity, and maintain it throughout the experiment.

-

Incubate the samples in the dark at a constant temperature (e.g., 25°C).

3. Sampling and Extraction:

-

At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28, and 42 days), destructively sample triplicate jars for each treatment.

-

Extract this compound and its metabolite, CPA, from the soil samples using an appropriate solvent system (e.g., a mixture of acetonitrile and water). This can be achieved by shaking the soil with the solvent followed by centrifugation or filtration to separate the extract.

4. Analytical Determination using LC-MS:

-

Analyze the extracts for the concentration of this compound and CPA using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.

-

LC Conditions (Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., formic acid).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

MS Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in negative or positive ion mode, depending on the analyte.

-

Detection: Multiple Reaction Monitoring (MRM) for selective and sensitive quantification of the parent compound and its metabolite.

-

5. Data Analysis:

-

Plot the concentration of this compound as a function of time.

-

Determine the degradation kinetics by fitting the data to an appropriate model (e.g., first-order kinetics).

-

Calculate the half-life (t½) of this compound in the soil using the equation: t½ = 0.693 / k, where k is the first-order degradation rate constant.

Conclusion

The microbial degradation of this compound in soil is a complex process primarily driven by soil microorganisms. The initial hydrolysis to carbamoylphosphonic acid is a key step, followed by further degradation that likely involves the cleavage of the C-P bond. While the complete pathway and the specific microorganisms and enzymes involved require further investigation, this guide provides a comprehensive overview of the current understanding. The provided experimental protocol offers a robust framework for researchers to conduct their own studies on this compound degradation in various soil environments. A thorough understanding of these degradation pathways is essential for assessing the environmental risk and ensuring the sustainable use of this herbicide.

References

- 1. invasive.org [invasive.org]

- 2. Fungal utilization of organophosphate pesticides and their degradation by Aspergillus flavus and A. sydowii in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Microbial Degradation of Natural and Anthropogenic Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Microbial degradation of organophosphonates by soil bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. africaresearchconnects.com [africaresearchconnects.com]

chemical structure and properties of fosamine ammonium salt

Fosamine Ammonium Salt: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound ammonium salt, the active ingredient in herbicides such as Krenite®, is an organophosphate plant growth regulator used to control woody and herbaceous plants.[1][2] This document provides an in-depth technical overview of its chemical structure, physicochemical properties, mechanism of action, environmental fate, toxicology, and analytical methodologies. Quantitative data are summarized in structured tables for clarity, and detailed experimental protocols are provided. Visual diagrams created using Graphviz illustrate key pathways and workflows to facilitate understanding for research and development professionals.

Chemical Structure and Identification

This compound ammonium salt is the ammonium salt of this compound.[3] It belongs to the organophosphonate class of chemicals.[2] The production of this compound ammonium typically involves the synthesis of ethyl hydrogen (aminocarbonyl) phosphonate from phosphorous acid derivatives, which is then neutralized with ammonium hydroxide to yield the final salt.[4] Another described method is the reaction of triethyl phosphite with methyl chloroformate and ammonia.[5]

Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | azanium;carbamoyl(ethoxy)phosphinate[5][6] |

| CAS Registry Number | 25954-13-6[2][7] |

| Molecular Formula | C₃H₁₁N₂O₄P[5][8] |

| Molecular Weight | 170.10 g/mol [5][8] |

| SMILES | CCOP(=O)(C(=O)N)[O-].[NH4+][5] |

| InChI | InChI=1S/C3H8NO4P.H3N/c1-2-8-9(6,7)3(4)5;/h2H2,1H3,(H2,4,5)(H,6,7);1H3[5] |

Caption: Chemical structure of this compound ammonium salt.

Physicochemical Properties

This compound ammonium salt is a white crystalline solid with a slight peppermint odor.[8][9] It is characterized by its high water solubility and relative stability under neutral to alkaline conditions, though it decomposes in acidic media.[8][9][10]

Summary of Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Physical State | White crystalline solid | [4][8] |

| Melting Point | 175 °C | [7][8] |

| Density | 1.33 g/cm³ | [7] |

| Vapor Pressure | 5.33 × 10⁻⁴ Pa (25 °C) | [9] |

| Water Solubility | 1,790,000 ppm (179%) | [9][10] |

| Solubility in Organic Solvents | Methanol: 15.8%Ethanol: 1.2%Acetone: 0.03%Benzene: 0.04%Chloroform: 0.004% |[9] |

Mechanism of Action

This compound ammonium salt acts as a contact herbicide with slight systemic activity, primarily functioning as a plant growth regulator.[4][10] It is absorbed by foliage, stems, and buds.[11] The effects are typically not seen until the spring following a late summer or fall application, when treated plants fail to leaf out, leading to their death.[10][12]

The precise molecular mechanism of action has not been fully elucidated, but it is believed to act as a "dormancy enforcer" by preventing dormant tissues from resuming growth.[10] There is evidence suggesting it may inhibit mitosis.[10] Its effects are concentration-dependent:

-

At low concentrations: It can inhibit peroxidase and indoleacetic acid oxidase, leading to an accumulation of auxin, which promotes growth.[8]

-

At higher concentrations: It promotes the activity of these enzymes, accelerating auxin decomposition and inhibiting plant growth. It may also inhibit photosynthetic phosphorylation, preventing the formation of ATP and causing plant death.[8]

Caption: Proposed mechanism of action for this compound ammonium salt at herbicidal concentrations.

Environmental Fate and Toxicology

Environmental Fate

This compound ammonium is not persistent in the environment, primarily due to rapid microbial degradation in soil.[2][12] It has a low potential to leach into groundwater despite its high water solubility, as it tends to bind to soil particles.[1][10][12] The herbicide is stable to hydrolysis at neutral and alkaline pH, as well as to photodegradation.[2][12]

-

Soil Half-Life: Approximately 7 to 10 days under field conditions.[1][9][11]

-

Primary Degradation Mechanism: Microbial metabolism.[10]

-

Major Degradates: The primary metabolites are carbamoylphosphonic acid (CPA) and carboxylphosphonic acid (ING-3003).[2] CPA is also readily degraded by soil microbes.[10]

Toxicology

This compound ammonium exhibits low acute toxicity to mammals, birds, and fish.[1][12] It is classified as practically nontoxic to mammals and birds.[1] In mammals, it is rapidly excreted, primarily in the feces, and does not bioaccumulate.[1][10]

Summary of Acute Toxicological Data

| Organism | Test | Result (LC₅₀ / LD₅₀) | Toxicity Class | Source(s) |

|---|---|---|---|---|

| Mammals | ||||

| Rat | Acute Oral LD₅₀ | >5,000 - 24,400 mg/kg | Very Slightly Toxic | [1][10][12] |

| Rabbit | Dermal LD₅₀ | >1,683 mg/kg | Slightly Toxic | [10] |

| Birds | ||||

| Bobwhite Quail | Acute Oral LD₅₀ | >5,000 mg/kg | Practically Nontoxic | [1][12] |

| Mallard Duck | Acute Oral LD₅₀ | >5,000 mg/kg | Practically Nontoxic | [1][12] |

| Bobwhite Quail/Mallard Duck | 8-day Dietary LC₅₀ | >10,000 ppm | Practically Nontoxic | [1][12] |

| Aquatic Organisms | ||||

| Bluegill Sunfish | 96-hr LC₅₀ | 670 mg/L | Slightly Toxic | [10][12] |

| Coho Salmon | 96-hr LC₅₀ | 8,290 mg/L | Practically Nontoxic | [12] |

| Rainbow Trout | 96-hr LC₅₀ | >1,000 mg/L | Practically Nontoxic | [10] |

| Daphnia magna | 48-hr LC₅₀ | 1,524 mg/L | Slightly Toxic | [12] |

| Insects |

| Honeybee | Acute Contact | >10,000 mg/L | Practically Nontoxic |[12] |

Experimental Protocols: Analytical Methods

The determination of this compound ammonium residues in environmental samples like soil requires a sensitive and selective analytical method. A common approach involves sample extraction followed by analysis using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Protocol: Determination of this compound Ammonium in Soil by HPLC-MS

This protocol is adapted from the methodology described by the U.S. Environmental Protection Agency.

Objective: To quantify the concentration of this compound ammonium in soil samples down to 0.05 ppm.

Materials:

-

Soil sample

-

Extracting Solvent: 50% methanolic ammonium carbonate (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (HPLC grade)

-

Purified water (Milli-Q or equivalent)

-

Solid Phase Extraction (SPE) Cartridges: C18 and Strong Anion Exchange (SAX)

-

HPLC system with a SAX analytical column (25 cm)

-

Thermospray Mass Spectrometer (MS)

Procedure:

-

Sample Preparation:

-

Air-dry the soil sample and sieve through a 5 mm mesh to remove large debris.

-

Weigh a representative subsample for analysis.

-

-

Extraction:

-

Extract the soil sample with 50% methanolic ammonium carbonate.

-

Agitate the mixture thoroughly.

-

Centrifuge the sample at ~1000 rpm for 5-10 minutes to pellet the soil particles.

-

Decant the supernatant for cleanup.

-

-

Cleanup - Step 1 (Hydrophobic Contaminants Removal):

-

Pass the supernatant through a C18 SPE cartridge to remove hydrophobic contaminants.

-

Collect the eluate and reduce its volume using a rotary evaporator.

-

-

Cleanup - Step 2 (Further Purification):

-

Pass the concentrated extract through a second C18 SPE cartridge placed in tandem with a SAX SPE cartridge.

-

Collect the effluent from the SAX cartridge.

-

-

Final Sample Preparation:

-

Evaporate the collected effluent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of purified water.

-

-

Analysis:

-

Inject the prepared sample into the HPLC system equipped with a SAX analytical column.

-

The mobile phase is typically an ammonium acetate solution.

-

Direct the column effluent into the thermospray MS detector just before the expected elution time of this compound ammonium.

-

Detect the analyte using Single Ion Monitoring (SIM) at m/z 171 (the M+1 ion).

-

-

Quantification:

-

Calculate the concentration of this compound ammonium in the sample by comparing the peak area to a standard curve generated from injections of known concentrations. Use a response factor determined from the average of standard injections.

-

Caption: Workflow for the analysis of this compound ammonium in soil.

References

- 1. wsdot.wa.gov [wsdot.wa.gov]

- 2. beyondpesticides.org [beyondpesticides.org]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. This compound (Ref: DPX 1108) [sitem.herts.ac.uk]

- 5. This compound ammonium | C3H11N2O4P | CID 33256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound-ammonium | CAS 25954-13-6 | LGC Standards [lgcstandards.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. This compound Ammonium Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]

- 9. This compound AMMONIUM CAS#: 25954-13-6 [m.chemicalbook.com]

- 10. invasive.org [invasive.org]

- 11. Infocris Pesticide Database - this compound-ammonium [nucleus.iaea.org]

- 12. mass.gov [mass.gov]

Toxicological Profile of Fosamine on Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of the herbicide fosamine on non-target organisms. The information is compiled from various scientific sources, including regulatory documents and ecotoxicological studies, to offer a detailed resource for researchers and professionals in the field.

Executive Summary

This compound, an organophosphonate herbicide, is primarily used for the control of woody and herbaceous plants.[1][2] Its mode of action in target plants is not fully understood but is believed to involve the inhibition of bud growth.[1][3] This guide focuses on its effects on non-target organisms, summarizing key toxicological data and experimental methodologies. Overall, this compound exhibits low acute toxicity to a wide range of non-target organisms, including mammals, birds, fish, and aquatic invertebrates.[2][4] It is not persistent in the environment, degrading primarily through microbial action in the soil with a half-life of approximately one to two weeks.[1][4][5]

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity data for this compound across various non-target species. This data is essential for understanding the potential environmental risk associated with its use.

Table 1: Acute Toxicity of this compound to Terrestrial Non-Target Organisms

| Species | Endpoint | Value (mg/kg bw) | Classification | Reference |

| Rat (Rattus norvegicus) | Oral LD50 | >5,000 - 24,400 | Practically Nontoxic | [2] |

| Rabbit (Oryctolagus cuniculus) | Dermal LD50 | >1,683 | - | [1] |

| Mallard Duck (Anas platyrhynchos) | Oral LD50 | >10,000 | Practically Nontoxic | [2] |

| Bobwhite Quail (Colinus virginianus) | Oral LD50 | >10,000 | Practically Nontoxic | [2] |

| Honeybee (Apis mellifera) | Contact LC50 | >10,000 mg/L | Practically Nontoxic | [5] |

| Earthworm (Eisenia fetida) | 14-day LC50 | >1,000 mg/kg soil | Practically Nontoxic | [6] |

Table 2: Acute Toxicity of this compound to Aquatic Non-Target Organisms

| Species | Endpoint (Duration) | Value (mg/L) | Classification | Reference |

| Bluegill Sunfish (Lepomis macrochirus) | LC50 (96-hour) | 670 | Practically Nontoxic | [5] |

| Rainbow Trout (Oncorhynchus mykiss) | LC50 (96-hour) | >1,000 | Practically Nontoxic | [1] |

| Fathead Minnow (Pimephales promelas) | LC50 (96-hour) | >1,000 | Practically Nontoxic | [1] |

| Coho Salmon (Oncorhynchus kisutch) | LC50 (96-hour) | 8,290 | Practically Nontoxic | [5] |

| Water Flea (Daphnia magna) | EC50 (48-hour) | 1,524 | Practically Nontoxic | [5] |

Table 3: Subchronic and Chronic Toxicity of this compound

| Species | Study Duration | NOEL/NOAEL | LOEL/LOAEL | Effects Observed at LOAEL | Reference |

| Rat (Rattus norvegicus) | 90-day Oral | - | - | Possible neurotoxic effects (not statistically significant) at 1000-2000 mg/kg. | [4] |

| Dog (Canis lupus familiaris) | 6-month Oral | >1,000 ppm | - | Increased stomach weights in females at higher doses. | [5] |

Experimental Protocols

The following sections provide an overview of the methodologies typically employed in the toxicological assessment of this compound, based on standardized OECD guidelines referenced in the available literature.

3.1. Terrestrial Organism Toxicity Testing

3.1.1. Avian Acute Oral Toxicity Test (Based on OECD Guideline 223)

This test is designed to determine the acute oral toxicity (LD50) of a substance to birds.

-

Test Species: Mallard duck (Anas platyrhynchos) or Bobwhite quail (Colinus virginianus).

-

Administration: A single oral dose of the test substance is administered to the birds, typically via gavage or capsule.

-

Dosage: A range of dose levels is used to determine the dose-response relationship. A limit test at a high dose (e.g., 2000 mg/kg) can also be conducted.

-

Observation Period: Birds are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Endpoints: The primary endpoint is the LD50, the statistically estimated dose that is lethal to 50% of the test population. Sub-lethal effects are also recorded.

3.1.2. Honeybee Acute Contact Toxicity Test (Based on OECD Guideline 214)

This laboratory test assesses the acute contact toxicity of a substance to adult worker honeybees.

-

Test Species: Honeybee (Apis mellifera).

-

Administration: A single dose of the test substance, dissolved in a suitable solvent, is applied topically to the dorsal thorax of each bee.

-

Dosage: A series of concentrations is tested to determine the dose-response. A limit test at 100 µ g/bee may be performed.

-

Observation Period: Mortality and behavioral abnormalities are recorded at 4, 24, and 48 hours after application. The observation period can be extended to 96 hours if mortality increases significantly between 24 and 48 hours.

-

Endpoints: The primary endpoint is the contact LD50 at 24 and 48 hours.

3.1.3. Earthworm Acute Toxicity Test (Based on OECD Guideline 207)

This test evaluates the acute toxicity of a substance to earthworms in artificial soil.

-

Test Species: Eisenia fetida.

-

Test System: Adult earthworms are exposed to the test substance mixed into a standardized artificial soil.

-

Dosage: A range of concentrations of the test substance in the soil is tested. The highest tested concentration is typically 1000 mg/kg of dry soil.

-

Observation Period: Mortality and sublethal effects (e.g., changes in behavior and body weight) are observed over a 14-day period.

-

Endpoints: The main endpoint is the 14-day LC50. NOEC (No Observed Effect Concentration) and LOEC (Lowest Observed Effect Concentration) for mortality and biomass changes are also determined.[6]

3.2. Aquatic Organism Toxicity Testing

3.2.1. Fish Acute Toxicity Test (Based on OECD Guideline 203)

This test is designed to determine the acute lethal toxicity of a substance to fish.

-

Test Species: Species like Bluegill Sunfish (Lepomis macrochirus), Rainbow Trout (Oncorhynchus mykiss), or Fathead Minnow (Pimephales promelas) are commonly used.

-

Test System: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system for 96 hours.

-

Dosage: A geometric series of at least five concentrations is typically used.

-

Observation Period: Mortality is recorded at 24, 48, 72, and 96 hours.

-

Endpoints: The primary endpoint is the 96-hour LC50.

3.2.2. Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to the aquatic invertebrate Daphnia magna.

-

Test Species: Daphnia magna, less than 24 hours old.

-

Test System: Daphnids are exposed to the test substance in a static system for 48 hours.

-

Dosage: A range of concentrations is tested.

-

Observation Period: Immobilization (the inability to swim) is recorded at 24 and 48 hours.

-

Endpoints: The primary endpoint is the 48-hour EC50, the concentration that immobilizes 50% of the daphnids.

3.3. Mammalian Subchronic Oral Toxicity Study (Based on OECD Guideline 408)

This study provides information on the potential adverse effects of a substance following repeated oral administration over a 90-day period.

-

Test Species: Typically the rat (Rattus norvegicus).

-

Administration: The test substance is administered daily via gavage or in the diet.

-

Dosage: At least three dose levels and a control group are used.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly. Hematology and clinical chemistry parameters are evaluated at the end of the study.

-

Endpoints: Determination of the No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL). Gross necropsy and histopathology of major organs are also performed.

Visualizations

4.1. Experimental Workflow for Ecotoxicological Assessment

The following diagram illustrates a generalized workflow for assessing the ecotoxicological risk of a chemical like this compound.

References

Fosamine in the Soil Environment: A Technical Guide to Persistence and Mobility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of fosamine, with a specific focus on its persistence and mobility in various soil matrices. The information presented herein is intended to support environmental risk assessments, inform the development of related compounds, and provide a foundational understanding for researchers in the field.

Executive Summary

This compound, an organophosphate herbicide, is characterized by its relatively low persistence in the soil environment. Its dissipation is primarily driven by microbial degradation, resulting in a short to moderate half-life. While highly soluble in water, this compound's mobility in soil is significantly limited by its tendency to adsorb to soil particles, particularly in soils with higher organic matter and clay content. This guide synthesizes available quantitative data on this compound's persistence and mobility, details the experimental protocols for assessing these parameters, and provides visual representations of the key processes and experimental workflows.

Data on this compound Persistence and Mobility

The persistence and mobility of this compound are intrinsically linked to soil properties. The following tables summarize key quantitative data from various studies, providing a comparative look at this compound's behavior in different soil types.

Table 1: Persistence of this compound in Different Soil Types

| Soil Type | Half-life (t½) in days | Study Conditions | Reference |

| Sandy Loam | 7 - 14 | Field and Laboratory | [1] |

| Silt Loam | 7 - 14 | Field and Laboratory | [1] |

| Fine Sand | ~10 | Greenhouse | [2] |

| Various (FL, DE, IL) | ~7 | Field | [2] |

| General | 8 (average) | Not specified | [1][3] |

Table 2: Mobility of this compound in Different Soil Types

| Soil Type | Adsorption Coefficient (Kd) | Organic Carbon-Normalized Adsorption Coefficient (Koc) | Mobility Potential | Reference |

| Sandy Loam (low organic) | 0.22 - 0.7 | 20 - 62 | High | [1][2] |

| Silt Loam | >20 - 350 | Not Reported | Low | [1][2] |

Key Factors Influencing Persistence and Mobility

The environmental fate of this compound is governed by a complex interplay of soil characteristics and environmental conditions.

-

Microbial Activity: The primary route of this compound degradation is microbial metabolism.[1] Conditions that foster a robust microbial community, such as optimal temperature, moisture, and organic matter content, will accelerate its breakdown.[1]

-

Soil Texture: The proportion of sand, silt, and clay influences both persistence and mobility. Higher clay content generally leads to increased adsorption and persistence.[4]

-

Soil Organic Matter: Organic matter is a key sorbent for this compound.[1] Increased organic matter content enhances adsorption, thereby reducing its mobility and bioavailability for microbial degradation.[1]

-

pH: this compound is stable to hydrolysis in neutral to alkaline waters (pH 7-9).[1] However, its degradation can be influenced by pH-dependent microbial activity.

Degradation Pathway

The principal degradation pathway of this compound in soil is microbial metabolism, which leads to the formation of carbamoylphosphonic acid (CPA).[2][4] CPA is also considered to have a short half-life in the soil environment.[1]

Experimental Protocols

The assessment of this compound's persistence and mobility in soil typically follows standardized international guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Protocol for Soil Persistence Study (Based on OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil)

This protocol is designed to determine the rate and route of this compound degradation in soil under controlled laboratory conditions.

-

Soil Selection and Preparation:

-

Select and characterize representative soil types (e.g., sandy loam, silt loam, clay loam) based on their physicochemical properties (% sand, silt, clay, organic carbon, pH, cation exchange capacity).

-

Sieve the soil to <2 mm and adjust the moisture content to a predetermined level (e.g., 40-60% of maximum water holding capacity).

-

-

Test Substance Application:

-

Prepare a stock solution of radiolabeled (e.g., ¹⁴C) this compound of known specific activity.

-

Apply the test substance to the soil samples at a concentration relevant to its agricultural use.

-

-

Incubation:

-

Incubate the treated soil samples in the dark at a constant temperature (e.g., 20 ± 2°C) in a flow-through system or biometer flasks.

-

For aerobic studies, continuously supply humidified, carbon dioxide-free air. For anaerobic studies, purge the system with an inert gas like nitrogen after an initial aerobic phase.

-

Trap volatile organic compounds and ¹⁴CO₂ evolved from the mineralization of the test substance.

-

-

Sampling and Analysis:

-

Collect soil samples at predetermined intervals over the study period (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

-

Extract this compound and its degradation products from the soil using an appropriate solvent system (e.g., acetonitrile/water).

-

Analyze the extracts using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and quantification of the parent compound and its metabolites.

-

Quantify the radioactivity in the volatile traps and the non-extractable soil residues.

-

-

Data Analysis:

-

Calculate the dissipation half-life (DT₅₀) of this compound using appropriate kinetic models (e.g., first-order kinetics).

-

Establish a mass balance to account for the distribution of radioactivity throughout the experiment.

-

Protocol for Soil Mobility Study (Based on OECD Guideline 312: Leaching in Soil Columns)

This protocol assesses the potential for this compound and its degradation products to move through the soil profile.

-

Column Preparation:

-

Use glass or stainless steel columns of appropriate dimensions (e.g., 30 cm length, 5 cm diameter).

-

Pack the columns with the selected, sieved (<2 mm) soil to a uniform bulk density.

-

Pre-saturate the soil columns with a solution of 0.01 M CaCl₂.

-

-

Test Substance Application:

-

Apply radiolabeled this compound to the surface of the soil columns at a rate equivalent to the intended field application rate.

-

-

Leaching:

-

Apply a simulated rainfall (0.01 M CaCl₂) to the top of the columns at a constant flow rate over a defined period (e.g., 48 hours).

-

Collect the leachate (the solution that passes through the column) in fractions at regular intervals.

-

-

Sample Collection and Analysis:

-

After the leaching period, section the soil columns into segments of specific depths (e.g., 0-5 cm, 5-10 cm, 10-15 cm, 15-20 cm, 20-25 cm, 25-30 cm).

-

Analyze the leachate fractions and extracts from each soil segment for this compound and its degradation products using HPLC with radiometric detection and/or LC-MS.

-

Determine the amount of non-extractable residues in each soil segment.

-

-

Data Analysis:

-

Calculate the distribution of radioactivity in the leachate and soil segments as a percentage of the applied amount.

-

Determine the depth of leaching of the parent compound and its major metabolites.

-

Calculate the adsorption coefficient (Kd) and, if organic carbon data is available, the organic carbon-normalized adsorption coefficient (Koc).

-

Conclusion

The available data consistently indicate that this compound is a non-persistent herbicide in the soil environment, with its fate being predominantly controlled by microbial degradation. Its mobility is low, despite high water solubility, due to significant adsorption to soil organic matter and clay particles. Understanding the interplay of these factors is crucial for predicting the environmental behavior of this compound and for the development of new active ingredients with desirable environmental profiles. The standardized protocols outlined in this guide provide a robust framework for generating the necessary data to perform comprehensive environmental risk assessments.

References

The Discovery and Developmental History of Fosamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosamine, and its ammonium salt, is a post-emergent organophosphate herbicide and plant growth regulator developed for the control of woody plants. Marketed primarily under the trade name Krenite®, it is recognized for its unique mode of action, which involves the inhibition of bud development in the spring following a late summer or fall application, a phenomenon often described as "dormancy enforcement." This technical guide provides an in-depth overview of the discovery, developmental history, chemical synthesis, mechanism of action, toxicological profile, and environmental fate of this compound. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables, detailing experimental protocols where available, and illustrating key pathways and workflows using Graphviz diagrams.

Discovery and Developmental History

This compound ammonium was developed by E.I. du Pont de Nemours and Company (DuPont) and first marketed in 1974.[1] It was registered with the U.S. Environmental Protection Agency (EPA) on August 12, 1975.[2] The development of this compound provided a novel tool for vegetation management, particularly in non-crop areas such as forestry, rights-of-way, and industrial sites, where the control of deciduous brush and trees is necessary.[1][3] Its unique characteristic of preventing spring bud break without causing immediate "brownout" of foliage made it a desirable option for certain applications.[4]

Timeline of Key Milestones

-

Early 1970s: Development and testing of this compound by DuPont scientists.

-

1974: First marketed as the herbicide Krenite®.[1]

-

1975: Registered with the U.S. EPA.[2]

-

Late 1970s - Present: Widespread use in forestry and industrial vegetation management for the control of woody species.[3][4]

Chemical Properties and Synthesis

This compound is the common name for ethyl hydrogen (aminocarbonyl)phosphonate.[4] It is typically formulated as its ammonium salt, this compound ammonium, which is highly soluble in water.[4]

Table 1: Chemical and Physical Properties of this compound Ammonium

| Property | Value | Reference(s) |

| Chemical Name | Ammonium ethyl carbamoylphosphonate | [3] |

| CAS Registry Number | 25954-13-6 | [5] |

| Chemical Formula | C₃H₁₁N₂O₄P | [6] |

| Molecular Weight | 170.12 g/mol | [6] |

| Water Solubility | 1,790,000 ppm | [4] |

| Formulations | Soluble Liquid (SL) | [4] |

| Trade Names | Krenite®, Krenite S®, Krenite UT® | [3][4] |

Chemical Synthesis

The industrial synthesis of this compound ammonium involves the reaction of triethyl phosphite with methyl chloroformate and ammonia.[6] A more detailed, though generalized, synthetic pathway starts with the reaction of phosphorous acid derivatives with ethyl chloroformate and a source of amine, such as urea, to form the phosphonate backbone with a carbamoyl group.[7] This intermediate, ethyl hydrogen (aminocarbonyl)phosphonate, is then neutralized with ammonium hydroxide to produce the final product, this compound ammonium.[7]

Caption: Generalized workflow for the synthesis of this compound ammonium.

Mechanism of Action

The precise molecular mechanism of action of this compound is not fully understood.[4] It is classified as a plant growth regulator and is often referred to as a "dormancy enforcer."[4] When applied to deciduous plants in late summer or early fall, this compound is absorbed by the foliage and translocated within the plant with little to no immediate visible effect.[1][4] The herbicidal activity becomes apparent the following spring when treated plants fail to refoliate, or produce only small, spindly leaves, leading to their eventual death.[1][4] There is some evidence to suggest that this compound may inhibit mitosis in susceptible plants.[4] However, the specific cellular targets and signaling pathways that are disrupted remain to be elucidated.

Caption: Putative signaling pathway for the herbicidal action of this compound.

Efficacy and Application

This compound is primarily used for the control of woody and some herbaceous plants.[4] Its efficacy is dependent on the target species, application rate, and timing.[4] Applications are most effective when made in the late summer or early fall, within two months of leaf drop for deciduous species.[4]

Table 2: Efficacy of this compound Ammonium on Selected Woody Species

| Target Species | Common Name | Application Rate (lbs ai/acre) | Efficacy | Reference(s) |

| Rhamnus cathartica | Common Buckthorn | Not specified | 95% mortality | [8] |

| Acer spp. | Maple | 6 - 12 | Control | [3][7] |

| Betula spp. | Birch | 6 - 12 | Control | [3][7] |

| Alnus spp. | Alder | 6 - 12 | Control | [3][7] |

| Rubus spp. | Blackberry | 6 - 12 | Control | [3][7] |

| Acer circinatum | Vine Maple | 6 - 12 | Control | [3][7] |

| Fraxinus spp. | Ash | 6 - 12 | Control | [3][7] |

| Quercus spp. | Oak | 6 - 12 | Control | [3][7] |

| Euphorbia esula | Leafy Spurge | Not specified | Moderate to poor | [4] |

Toxicological Profile

This compound ammonium exhibits low acute toxicity to mammals, birds, and fish.[4]

Table 3: Acute Toxicological Data for this compound Ammonium

| Test Organism | Endpoint | Value | Reference(s) |

| Rat (oral) | LD₅₀ | >5,000 - 24,400 mg/kg | [3][4] |

| Rabbit (dermal) | LD₅₀ | >1,683 mg/kg | [4] |

| Mallard duck (oral) | LD₅₀ | >5,000 - 10,000 mg/kg | [3][4] |

| Bobwhite quail (oral) | LD₅₀ | >5,000 - 10,000 mg/kg | [3][4] |

| Bluegill sunfish (96-hr) | LC₅₀ | 670 mg/L | [4] |

| Rainbow trout (96-hr) | LC₅₀ | >1,000 mg/L | [4] |

| Daphnia magna (48-hr) | LC₅₀ | 1,524 mg/L | [1] |

| Honey bee (contact) | LD₅₀ | >10,000 mg/L | [1] |

Key Experimental Protocols (Summarized)

-

Oral LD₅₀ in Rats (Hernandez et al., 1974): The acute oral toxicity was likely determined by administering single graduated doses of this compound ammonium to groups of rats. The dose at which 50% of the test population died within a specified observation period was determined to be the LD₅₀.

-

Metabolism in Rats (Chrzanowski et al., 1979): This study likely involved administering radiolabeled ([¹⁴C]) this compound ammonium to rats. Urine and feces were collected over a period of time (e.g., 72 hours) and analyzed for the presence of the parent compound and its metabolites using techniques such as chromatography and mass spectrometry to determine the extent of metabolism and excretion.[4]

Environmental Fate

This compound ammonium is characterized by its high water solubility and rapid degradation in soil, primarily through microbial metabolism.[4]

Table 4: Environmental Fate of this compound Ammonium

| Parameter | Value | Reference(s) |

| Soil Half-life | 1 - 2 weeks | [4] |

| Primary Degradation | Microbial metabolism | [4] |

| Adsorption Potential | Medium-high | [4] |

| Mobility Potential | Low | [4] |

Degradation Pathway

In the environment, this compound ammonium is primarily degraded by soil microbes.[4] In plants, it is rapidly hydrolyzed to its parent acid, which is then further degraded to its primary metabolite, carbamoylphosphonic acid (CPA).[4]

Caption: Simplified degradation pathway of this compound ammonium in soil and plants.

Key Experimental Protocols (Summarized)

-

Stability in Water and Soils (Han, 1979): This research likely involved incubating radiolabeled ([¹⁴C]) this compound ammonium in various soil and water samples under controlled laboratory conditions (e.g., different pH, temperature, and light levels). The disappearance of the parent compound and the appearance of degradation products were monitored over time using analytical techniques like liquid scintillation counting and chromatography to determine the half-life and degradation pathways.[4]

Conclusion

This compound has established itself as a valuable tool in vegetation management due to its unique mode of action and favorable environmental and toxicological profiles. While its developmental history is rooted in the industrial research of the 1970s, its precise molecular mechanism of action remains an area for further investigation. A deeper understanding of the signaling pathways it disrupts in plants could lead to the development of more targeted and effective herbicides. This technical guide has consolidated the available information on this compound, providing a foundation for future research and a comprehensive resource for professionals in the field.

References

- 1. mass.gov [mass.gov]

- 2. SS-AGR-260/AG245: Herbicide Application Techniques for Woody Plant Control [edis.ifas.ufl.edu]

- 3. wsdot.wa.gov [wsdot.wa.gov]

- 4. invasive.org [invasive.org]

- 5. beyondpesticides.org [beyondpesticides.org]

- 6. This compound ammonium | C3H11N2O4P | CID 33256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. thoughtco.com [thoughtco.com]

- 8. conservancy.umn.edu [conservancy.umn.edu]

The Impact of Fosamine on Soil Microbial Community Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosamine, an organophosphate herbicide, is utilized for the control of woody and herbaceous weeds. While its efficacy in vegetation management is established, its impact on the intricate and vital soil microbial ecosystem is less understood. This technical guide synthesizes the available scientific information on the effects of this compound on soil microbial community structure, function, and enzymatic activity. A notable scarcity of quantitative data specific to this compound necessitates a focus on established experimental protocols for assessing herbicide impacts on soil microorganisms. This document provides a comprehensive overview of these methodologies to empower researchers to conduct further critical investigations. The limited available data suggests that this compound ammonium, at concentrations up to 20 ppm, does not adversely affect soil nitrification, a key microbial process. However, the broader effects on microbial biomass, diversity, and other enzymatic activities remain largely uncharacterized.

Quantitative Data on this compound's Effects

The current body of scientific literature presents a significant gap in quantitative data regarding the specific effects of this compound on soil microbial communities. A singular study from 1979 provides the most direct insight currently available.

Table 2.1: Effect of this compound Ammonium on Soil Nitrification

| This compound Ammonium Concentration (ppm) | Observation Period | Effect on Nitrification | Source |

| 0.5 | 5 weeks | No effect | [1] |

| 5 | 5 weeks | No effect | [1] |

| 20 | 5 weeks | No effect | [1] |

Note: The study by Han and Krause (1979) investigated the impact on the soil-nitrifying process in two different agricultural soils under laboratory conditions and found no discernible effect at the tested concentrations.[1]

Due to the lack of further quantitative data for other key microbial parameters, this guide will focus on the detailed experimental protocols required to generate such crucial information.

Experimental Protocols

To thoroughly assess the impact of this compound on the soil microbial community, a multi-faceted approach employing standardized and advanced methodologies is essential. The following sections detail the experimental protocols for key analyses.

Soil Microcosm/Incubation Study

A controlled laboratory microcosm or incubation study is fundamental to investigating the direct effects of this compound on soil microbes while minimizing environmental variability.

3.1.1 Microcosm Setup

-

Soil Collection and Preparation: Collect soil from a relevant ecosystem (e.g., agricultural field, forest) from the top 15-20 cm. Sieve the soil (2 mm mesh) to remove large debris and homogenize.

-